N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-6-9(2)12-10(7-8)15-14(19-12)16-13(17)11-4-3-5-18-11/h3-7H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMLYKSWKRIGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzothiazole derivative with furan-2-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced at the furan ring.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Catalysis: It is explored as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Cellular Pathways: The compound may interfere with cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues: Benzothiazole Derivatives
Key Compounds :
Thiazol-5-ylmethyl derivatives (e.g., compounds y and z in ): These feature thiazole rings with ureido and hydroperoxy substituents, designed for high pharmacological specificity .
Unsubstituted benzothiazole carboxamides : Lack methyl groups, leading to reduced steric hindrance and differing electronic profiles.
Table 1: Structural and Electronic Comparisons
*Estimated values based on substituent contributions.
Discussion :
- The dimethyl groups in the target compound enhance membrane permeability compared to unsubstituted analogues, critical for cellular uptake in drug design .
Furan-Containing Analogues
Key Compounds :
Furan-2-carboxamide derivatives : Common in kinase inhibitors due to furan’s planar geometry and electronic effects.
Benzofuran-carboxamides : Replace benzothiazole with benzofuran, altering π-stacking interactions.
Table 2: Functional Group Impact
| Property | This compound | Benzofuran-carboxamide |
|---|---|---|
| Aromatic System | Benzothiazole (electron-deficient) | Benzofuran (electron-rich) |
| Bioactivity | Predicted kinase inhibition | DNA intercalation |
| Metabolic Stability | High (methyl groups resist oxidation) | Moderate |
Discussion :
- The electron-deficient benzothiazole core may favor interactions with ATP-binding pockets in kinases, whereas benzofuran derivatives prioritize DNA targets .
- Methyl groups in the target compound likely reduce CYP450-mediated metabolism compared to non-methylated analogues.
Pharmacological and Crystallographic Insights
- Crystallographic Tools : The target compound’s structure may be resolved using SHELX refinement (as standard for small molecules) and visualized via ORTEP-3, ensuring precise stereochemical assignments .
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 234.29 g/mol
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways. For example, it may inhibit succinate dehydrogenase, which is crucial for cellular respiration and energy production in fungi .
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by disrupting cellular processes such as DNA replication and protein synthesis. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens. Its efficacy as an antifungal agent has been highlighted in studies examining its effects on fungi like Sclerotinia sclerotiorum .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various thiazole derivatives, this compound was found to exhibit significant cytotoxicity against MCF-7 cells with an IC value of 0.65 µM. Flow cytometry analysis indicated that the compound induced apoptosis through caspase activation .
Case Study 2: Antifungal Activity
Another investigation assessed the antifungal activity of this compound against Sclerotinia sclerotiorum. The results demonstrated that it effectively inhibited fungal growth at low concentrations, suggesting its potential as a therapeutic agent in agricultural settings .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide and validating its purity?
- Methodology : Synthesis typically involves coupling 2-furoyl chloride with substituted 2-aminobenzothiazoles under reflux conditions (e.g., in chloroform or 1,4-dioxane) using coupling agents like EDC·HCl and catalysts such as 4-DMAP. Purification is achieved via column chromatography (e.g., toluene/EtOAc gradients) .
- Characterization : Confirm structure and purity using FT-IR (e.g., C=Oamide ~1670 cm⁻¹, C=S ~1250 cm⁻¹), ¹H/¹³C NMR (e.g., furan protons at δ 6.3–7.2 ppm, benzothiazole methyl groups at δ 2.3–2.5 ppm), and HRMS .
Q. Which substituents on the benzothiazole and furan moieties are most commonly explored, and how do they influence physicochemical properties?
- Common Modifications :
- Benzothiazole : Methyl groups at positions 5 and 7 (to enhance lipophilicity), halogenation (e.g., Cl, Br) for bioactivity tuning .
- Furan : Substituents like nitro (NO₂) or aryl groups (e.g., phenyl, naphthyl) to modulate electronic effects and π-π stacking .
- Impact : Increased lipophilicity (logP) with alkyl/aryl groups improves membrane permeability, while electron-withdrawing groups (e.g., NO₂) enhance stability and binding affinity to target proteins .
Q. What biological activities have been reported for this compound and its derivatives?
- Anticancer Activity : Derivatives with 5,7-dimethyl substitution on benzothiazole show IC₅₀ values <10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, likely via tubulin inhibition or DNA intercalation .
- Antimicrobial Activity : Nitro-substituted furan derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives with conflicting spectroscopic data?
- Approach : Use SHELX for structure solution (SHELXD) and refinement (SHELXL) to resolve bond-length discrepancies (e.g., C=O vs. C-S bond assignments). ORTEP-3 visualizes thermal ellipsoids and validates hydrogen-bonding networks, critical for understanding stability .
- Case Study : A derivative with ambiguous NMR signals (δ 7.1–7.3 ppm) was resolved via X-ray, confirming a twisted conformation between benzothiazole and furan rings, impacting π-conjugation .
Q. How can structure-activity relationship (SAR) studies optimize anticancer activity?
- Key Findings :
- Benzothiazole Substitution : 5,7-Dimethyl groups enhance cytotoxicity by 3-fold compared to unsubstituted analogs, likely due to improved hydrophobic interactions .
- Furan Modifications : 5-Nitro substitution increases redox activity, correlating with ROS-mediated apoptosis in cancer cells .
- Experimental Design : Synthesize analogs with systematic substituent variations (e.g., -CH₃, -OCH₃, -NO₂) and evaluate via MTT assays and molecular docking (e.g., using Autodock Vina) to map binding pockets .
Q. What strategies address low yields in multi-step syntheses of this compound?
- Optimization Steps :
- Coupling Reactions : Replace EDC·HCl with DCC/DMAP in anhydrous DMF to improve amide bond formation yields from 40% to 75% .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for polar derivatives, achieving >95% purity .
- Troubleshooting : Monitor intermediates via TLC (silica gel F254) to identify side products (e.g., unreacted 2-aminobenzothiazole) early .
Q. How do computational methods enhance understanding of its electronic properties and reactivity?
- DFT Applications : B3LYP/6-311G(d,p) calculations predict HOMO-LUMO gaps (~4.2 eV), indicating susceptibility to nucleophilic attack at the furan ring. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., nitro-substituted furan) as reactive sites .
- Docking Studies : Glide SP docking (Schrödinger Suite) reveals hydrogen bonding between the carboxamide group and EGFR kinase’s Thr766 residue, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
